(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Overview
Description
“(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride” is a chemical compound with the CAS Number: 1803587-31-6 . It has a molecular weight of 294.69 . The IUPAC name for this compound is N1-(2-(azepan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride . It is a versatile compound used in scientific research, with applications ranging from drug development to polymer synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H23N3.3ClH/c11-5-6-12-7-10-13-8-3-1-2-4-9-13;;;/h12H,1-11H2;3*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Coordination Chemistry and Fluorescence Studies
The novel bibrachial aza lariat ether synthesized from (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride displays complex coordination behavior with Cu2+ and Zn2+ ions, contributing to our understanding of macrocyclic chemistry. This compound exhibits unique fluorescence properties, including the formation of excimer between naphthalene fragments, and forms mono- and dinuclear complexes with metal ions in aqueous solution, indicating its potential for applications in sensing and molecular recognition (Clares et al., 2004).
Modification of Chitosan Hydrogels for Drug Delivery
A study on chitosan hydrogels cross-linked with a derivative of this compound showcased the synthesis of new pH- and thermo-responsive materials. These hydrogels exhibited controlled drug release behavior, highlighting their potential in targeted drug delivery applications and the enhancement of bioavailability for systemic delivery (Karimi et al., 2018).
Antimicrobial Activity of Azepine Derivatives
Synthesis and evaluation of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides derived from this compound demonstrated antimicrobial properties. Several derivatives showed promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans, suggesting their potential as lead compounds for developing new antimicrobial agents (Demchenko et al., 2020).
Applications in Organic Synthesis
Research on the reactivity of 2-dialkylamino-3H-azepines, including those derived from this compound, has opened up new pathways in organic synthesis. These compounds can undergo various reactions with oxidants and electrophiles, leading to the formation of novel azepine derivatives with potential applications in medicinal chemistry and drug design (Bátori et al., 1988).
Chiral Siderophore Models
A chiral trihydroxamate artificial siderophore model utilizing a structure similar to this compound has been synthesized. This compound demonstrates how intramolecular hydrogen bonding can induce chiral preferences in iron(III) complexes, contributing to the understanding of natural siderophore function and opening avenues for the design of biomimetic chelators (Matsumoto et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3.3ClH/c11-5-6-12-7-10-13-8-3-1-2-4-9-13;;;/h12H,1-11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKQOZJLAFBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNCCN.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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